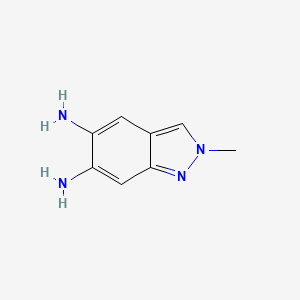![molecular formula C22H20N2 B13118864 2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B13118864.png)
2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine is an organic compound with the molecular formula C22H18N2 It is a derivative of binaphthalene, characterized by the presence of two methyl groups at the 2,2’ positions and two amino groups at the 4,4’ positions on the naphthalene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-dimethyl-1,1’-binaphthalene.
Nitration: The binaphthalene derivative undergoes nitration to introduce nitro groups at the 4,4’ positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other functional groups.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce acylated or alkylated compounds.
科学研究应用
2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved may include signal transduction, metabolic processes, and other biochemical pathways.
相似化合物的比较
Similar Compounds
2,2’-Dimethyl-1,1’-binaphthalene: Lacks the amino groups, making it less reactive in certain chemical reactions.
1,1’-Binaphthalene-2,2’-diamine: Has amino groups at different positions, leading to different reactivity and applications.
2,2’-Dihydroxy-1,1’-binaphthalene: Contains hydroxyl groups instead of amino groups, resulting in different chemical properties.
Uniqueness
2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine is unique due to the specific positioning of the methyl and amino groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various fields of research.
属性
分子式 |
C22H20N2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
4-(4-amino-2-methylnaphthalen-1-yl)-3-methylnaphthalen-1-amine |
InChI |
InChI=1S/C22H20N2/c1-13-11-19(23)15-7-3-5-9-17(15)21(13)22-14(2)12-20(24)16-8-4-6-10-18(16)22/h3-12H,23-24H2,1-2H3 |
InChI 键 |
CDWFXBFECPICQI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N)C3=C(C=C(C4=CC=CC=C43)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


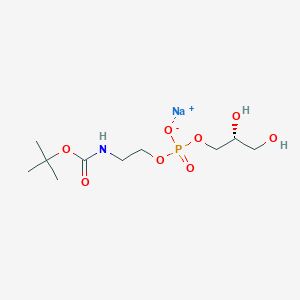
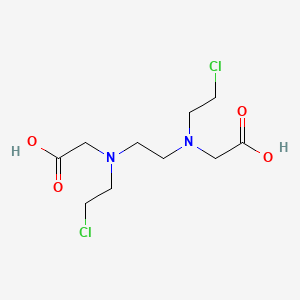
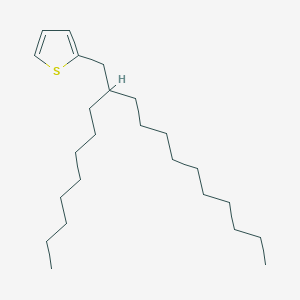
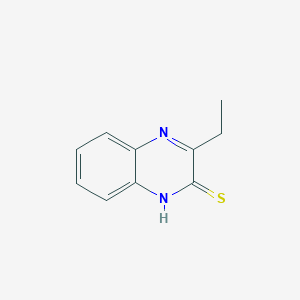

![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
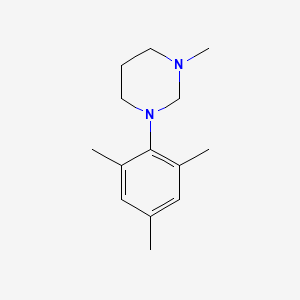
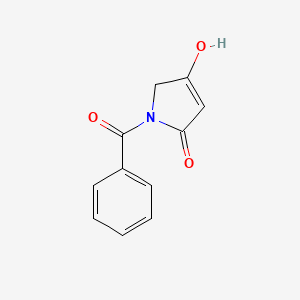


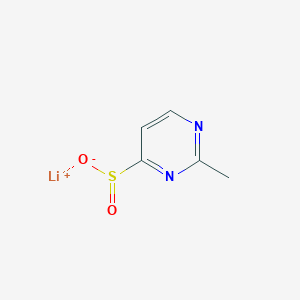
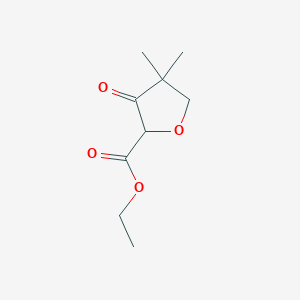
![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)
